(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C21H20N2OS |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dimethylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2OS/c1-14(12-17-9-5-4-6-10-17)13-19-20(24)23-21(25-19)22-18-11-7-8-15(2)16(18)3/h4-13H,1-3H3,(H,22,23,24)/b14-12+,19-13- |
InChI Key |
UFSNEYYOAOEWOZ-VAWAYFNOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/S2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the phenyl and amino groups. Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and amines under specific reaction conditions like refluxing in organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process .
Chemical Reactions Analysis
Cyclocondensation of Hydrazine Derivatives
A precursor thiazole ring is formed via cyclocondensation between thiourea derivatives and α,β-unsaturated carbonyl compounds. For example:
-
Reaction of 2,3-dimethylphenylthiourea with a propenylidene diketone intermediate under acidic conditions yields the thiazolidinone core .
-
Optimal conditions: 80–100°C in ethanol with catalytic HCl (yield: 72–85%) .
Aldol Condensation for Enone Formation
The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group is introduced via base-catalyzed aldol condensation:
-
Ketones (e.g., 2,5-dimethylacetophenone) react with aromatic aldehydes (e.g., cinnamaldehyde) in NaOH/EtOH, forming the α,β-unsaturated ketone moiety .
Substitution Reactions
The 2-[(2,3-dimethylphenyl)amino] group undergoes electrophilic substitution:
Cycloaddition Reactions
The conjugated enone system participates in 1,3-dipolar cycloadditions:
With Diazo Compounds
With Azomethine Ylides
-
In situ-generated ylides from sarcosine and aryl aldehydes yield spiro-pyrrolidine-thiazolidinones .
Biological Interactions (Reactivity in Enzymatic Systems)
The compound inhibits enzymes via non-covalent interactions:
Oxidation
-
MnO₂ in acetone oxidizes the enone to a diketone (yield: 62%) .
-
Product : 5-oxo-thiazolidinone derivative.
Reduction
Stability Under Acidic/Basic Conditions
Scientific Research Applications
(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives share a common core structure but exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity : The target compound’s propenylidene chain increases logP compared to simpler benzylidene derivatives (e.g., 6e: logP = 3.2 vs. target: estimated logP = 3.8) .
- Thermal Stability : Thiazolones with electron-withdrawing groups (e.g., 6e with Cl) exhibit higher melting points (~220°C) than electron-donating derivatives (~190°C) .
Biological Activity
The compound (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one belongs to the thiazolidinone class and has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound generally involves a multi-step process starting from 2,3-dimethylbenzaldehyde and thiosemicarbazide. The reaction proceeds through the formation of a thiosemicarbazone intermediate followed by cyclization with α,β-unsaturated ketones under acidic conditions. Common solvents used in this synthesis include ethanol and methanol, with catalysts such as hydrochloric acid facilitating the cyclization process.
Antimicrobial Activity
Research indicates that thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting resistant strains. For instance, studies have demonstrated that it can combat both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer activity of this compound is particularly noteworthy. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of signaling pathways such as NF-κB, leading to reduced cell proliferation and increased apoptosis rates . A summary of its anticancer activity is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | < 0.31 | Apoptosis induction |
| A549 | < 0.53 | NF-κB pathway inhibition |
| HT-29 | < 0.12 | Tyrosine kinase inhibition |
The biological activity of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes involved in cellular signaling (e.g., kinases)
- Transcription factors that regulate gene expression related to cell growth and apoptosis
Pathways Involved:
The compound modulates several key pathways:
- Inhibition of the NF-κB pathway leads to decreased inflammation and tumor growth.
- It affects cell cycle regulators, promoting cell cycle arrest in cancer cells .
Case Studies
Several studies have explored the biological effects of thiazolidinones similar to our compound:
- Antioxidant Activity: Thiazolidinone derivatives have shown promising antioxidant properties by reducing lipid peroxidation levels significantly .
- Anticonvulsant Effects: Some derivatives exhibit anticonvulsant activity in animal models, suggesting potential neuroprotective effects .
- Selectivity Index: Compounds related to our target have demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window for anticancer applications .
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one?
Methodological Answer: The synthesis typically involves a condensation reaction between a thiazolidinone precursor and an aromatic aldehyde derivative. For example:
Core formation : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole backbone .
Aldehyde coupling : Add a substituted benzaldehyde (e.g., 2-methyl-3-phenylpropenal) in 1,4-dioxane with catalytic piperidine.
Reflux conditions : Heat under reflux for 5–6 hours to facilitate Knoevenagel condensation, forming the α,β-unsaturated ketone system .
Purification : Precipitate the product in acidified ice/water, followed by recrystallization (e.g., using ethanol or 1,4-dioxane).
Q. Key parameters :
- Solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity).
- Catalyst (piperidine accelerates enolate formation).
- Temperature control (prevents side reactions like polymerization).
Q. How is structural characterization of this compound performed?
Methodological Answer: Use a multi-spectral approach:
NMR Spectroscopy :
- ¹H NMR : Identify protons on aromatic rings (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and the thiazole NH (δ 10–12 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and imine (C=N, ~160 ppm) groups .
IR Spectroscopy : Detect C=O (1650–1750 cm⁻¹) and C=N (1500–1600 cm⁻¹) stretching vibrations .
Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Validation : Cross-reference spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer: Follow standardized cytotoxicity protocols:
Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity assessment .
SRB assay :
- Seed cells at 1.5 × 10⁵ cells/mL in RPMI-1640 medium with 5% FBS.
- Treat with compound (0.1–100 µM) for 48 hours.
- Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .
Controls : Include CHS-828 (reference antitumor agent) and vehicle (DMSO ≤0.5%) .
Data interpretation : Calculate IC₅₀ values and compare with normal cell toxicity to assess therapeutic index.
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
Methodological Answer: Optimize reaction parameters systematically:
Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (1,4-dioxane) for reaction efficiency .
Catalyst variation : Compare piperidine with DBU or ionic liquids for enhanced enolate stabilization .
Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 5 hours reflux) .
Workup modifications : Employ column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for challenging impurities .
Case study : A 15% yield increase was achieved by switching from ethanol to DMF and lowering the reaction temperature to 80°C .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
Isomerism check : Confirm E/Z configuration of the α,β-unsaturated ketone via NOESY (nuclear Overhauser effect) experiments .
Dynamic effects : Analyze variable-temperature NMR to detect tautomerism or rotational barriers in the thiazole ring .
Computational validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and assign ambiguous peaks .
Supplementary techniques : Use X-ray crystallography to resolve structural ambiguities definitively .
Example : A 2023 study resolved conflicting IR peaks by identifying a minor keto-enol tautomer contributing to absorption at 1680 cm⁻¹ .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent variation : Synthesize analogs with modified groups:
- Replace the 2,3-dimethylphenyl moiety with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups .
- Alter the propenylidene chain length to modulate lipophilicity .
Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin or kinases) .
Key finding : A 2024 study showed that replacing the 2-methyl group with a chlorine atom increased cytotoxicity by 3-fold in HEPG-2 cells .
Q. What mechanistic studies are recommended to elucidate its mode of action?
Methodological Answer:
Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .
Cell cycle analysis : Use flow cytometry (PI staining) to check G1/S or G2/M arrest .
ROS detection : Measure reactive oxygen species (ROS) levels with DCFH-DA dye to assess oxidative stress involvement .
Proteomics : Conduct LC-MS/MS profiling to identify differentially expressed proteins post-treatment .
Case study : A 2022 study linked the compound’s activity to ROS-mediated JNK/p38 MAPK pathway activation in breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
